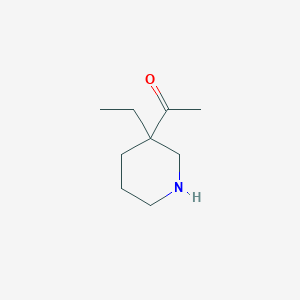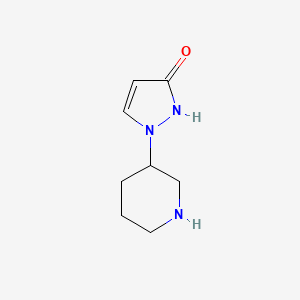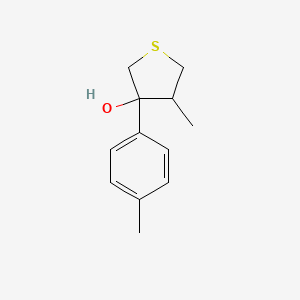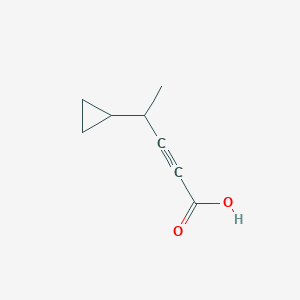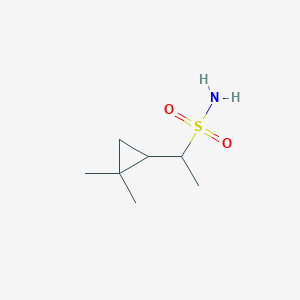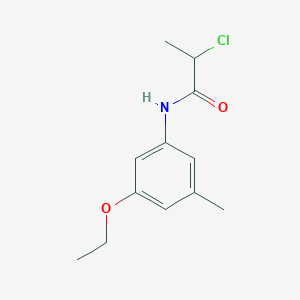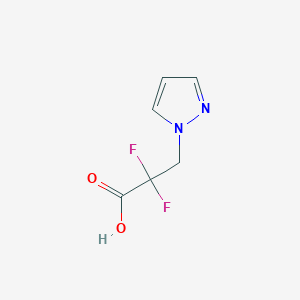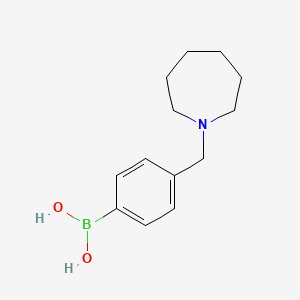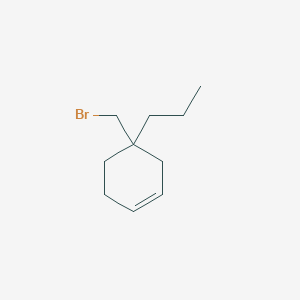
4-(Bromomethyl)-4-propylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4-propylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a bromomethyl group and a propyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-propylcyclohex-1-ene typically involves the bromination of 4-propylcyclohex-1-ene. One common method is to react 4-propylcyclohex-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 60-70°C. The bromination occurs selectively at the allylic position, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-4-propylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-(Bromomethyl)-4-propylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 4-(Azidomethyl)-4-propylcyclohex-1-ene, 4-(Thiophenylmethyl)-4-propylcyclohex-1-ene, etc.
Oxidation: Formation of 4-(Bromomethyl)-4-propylcyclohexanone.
Reduction: Formation of 4-Methyl-4-propylcyclohex-1-ene.
Applications De Recherche Scientifique
4-(Bromomethyl)-4-propylcyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop novel drug candidates by modifying its structure to enhance biological activity.
Material Science: It can be utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-4-propylcyclohex-1-ene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-4-propylcyclohex-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-4-propylcyclohex-1-ene: Lacks the halogen substituent, making it less reactive in certain reactions.
4-(Bromomethyl)-4-ethylcyclohex-1-ene: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(Bromomethyl)-4-propylcyclohex-1-ene is unique due to the presence of both a bromomethyl group and a propyl group on the cyclohexene ring. This combination allows for selective reactions at the bromomethyl position while maintaining the stability provided by the propyl group. The compound’s reactivity and versatility make it valuable in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H17Br |
|---|---|
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
4-(bromomethyl)-4-propylcyclohexene |
InChI |
InChI=1S/C10H17Br/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3 |
Clé InChI |
HRQKXKKWSJPYHK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC=CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
